4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The thiophene and pyrrolidine moieties can be introduced through subsequent functionalization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the compound.
Scientific Research Applications
4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique structure might make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-phenyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole include other triazole derivatives, pyrrolidine-containing compounds, and thiophene-based molecules. Examples include:
- 4-phenyl-1H-1,2,3-triazole
- 1-(thiophene-3-carbonyl)pyrrolidine
- 3-(thiophen-3-yl)-1H-1,2,3-triazole
Uniqueness
What sets this compound apart is its combination of three distinct functional groups within a single molecule. This unique structure can confer specific properties and activities that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVYWCNGQKYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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